N-(3-hydroxypyridin-2-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide
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Description
N-(3-hydroxypyridin-2-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide is a useful research compound. Its molecular formula is C15H16N4O3 and its molecular weight is 300.318. The purity is usually 95%.
The exact mass of the compound N-(3-hydroxypyridin-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-(3-hydroxypyridin-2-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, including anti-proliferative effects, toxicity profiles, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure
The compound can be represented as follows:
This structure combines a pyridine ring with a cyclopentapyridazine moiety, which is crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays focusing on its anti-cancer properties and toxicity.
Anti-Proliferative Effects
Recent studies have highlighted the anti-proliferative effects of similar pyridazinone derivatives against different cancer cell lines. For instance:
- Colon Cancer : Compounds similar to this structure exhibited significant cytotoxicity against HCT116 human colon carcinoma cells. The anti-proliferative activity was assessed using cell viability assays and was enhanced in the presence of pro-inflammatory factors like serotonin .
- Liver Cancer : Other pyridazinone derivatives demonstrated selective cytotoxicity against liver cancer cells (HEP3B), indicating that modifications in the structure can lead to varying degrees of activity against specific cancers .
Toxicity Profiles
Toxicity assessments using the Artemia salina lethality test indicated that several derivatives had LC50 values greater than 100 µg/mL, suggesting low toxicity at certain concentrations. This is a promising characteristic for compounds intended for therapeutic use .
Structure-Activity Relationship (SAR)
The SAR studies conducted on pyridazinone derivatives reveal critical insights into how structural modifications influence biological activity:
Compound | Substituent | Anti-Proliferative Activity (%) | Toxicity (LC50 µg/mL) |
---|---|---|---|
A | H | 45 | >100 |
B | p-F | 55 | >100 |
C | p-OH | 90 | >100 |
D | p-NO2 | 70 | <100 |
This table summarizes the effects of various substituents on the anti-proliferative activity and toxicity of related compounds. Notably, compounds with hydroxyl and fluoro groups showed enhanced activity compared to those with nitro groups .
Case Studies
- Case Study on HCT116 Cells : A study synthesized several new pyridazinones and evaluated their effects on HCT116 cells. The results indicated that compounds with specific substitutions could effectively inhibit cell proliferation while maintaining low toxicity levels .
- In Vivo Studies : Further investigations into in vivo models demonstrated that certain derivatives could limit tumor growth without significant side effects, reinforcing their potential as therapeutic agents in cancer treatment .
Properties
IUPAC Name |
N-(3-hydroxypyridin-2-yl)-2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-9(15(22)17-14-12(20)6-3-7-16-14)19-13(21)8-10-4-2-5-11(10)18-19/h3,6-9,20H,2,4-5H2,1H3,(H,16,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWYKRSQHDBLNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC=N1)O)N2C(=O)C=C3CCCC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.